molecular formula C24H38BNO6 B15205026 (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No.: B15205026
M. Wt: 447.4 g/mol
InChI Key: WVXWFBBHEYGPFI-SFHVURJKSA-N
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Description

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butoxycarbonyl-protected amino group, and a phenyl ring substituted with a dioxaborolane moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes protection of the amino group with a tert-butoxycarbonyl (Boc) group. The phenyl ring is then functionalized with a dioxaborolane moiety through a palladium-catalyzed cross-coupling reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The dioxaborolane moiety can be oxidized to form boronic acids.

    Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

    Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Free amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the dioxaborolane moiety, making it less versatile in certain applications.

    (S)-tert-butyl 2-amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Does not have the Boc protection, which can limit its stability and handling.

Uniqueness

The presence of both the Boc-protected amino group and the dioxaborolane moiety in (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate makes it a unique and valuable compound for various synthetic and research applications. Its versatility and stability are key advantages over similar compounds.

Properties

Molecular Formula

C24H38BNO6

Molecular Weight

447.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

InChI

InChI=1S/C24H38BNO6/c1-21(2,3)29-19(27)18(26-20(28)30-22(4,5)6)15-16-11-13-17(14-12-16)25-31-23(7,8)24(9,10)32-25/h11-14,18H,15H2,1-10H3,(H,26,28)/t18-/m0/s1

InChI Key

WVXWFBBHEYGPFI-SFHVURJKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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